molecular formula C19H21N3O4S2 B11537662 N-Phenyl-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-Phenyl-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11537662
M. Wt: 419.5 g/mol
InChI Key: NCDWTTLIEPEDCH-RGVLZGJSSA-N
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Description

N-Phenyl-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound with a unique structure that includes a thietane ring, a phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable nucleophile.

    Formation of the Hydrazinecarbonyl Moiety: This step involves the reaction of a hydrazine derivative with a carbonyl compound.

    Introduction of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Phenyl-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Phenyl-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler compound with similar structural features but lacking the thietane ring and methanesulfonamide group.

    N-Phenyl-N’-cyclohexyl-p-phenylenediamine: Another compound with a phenyl group and amine functionality but different overall structure.

Uniqueness

N-Phenyl-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thietane ring and methanesulfonamide group distinguishes it from other similar compounds and contributes to its diverse applications.

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

2-(N-methylsulfonylanilino)-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H21N3O4S2/c1-28(24,25)22(16-5-3-2-4-6-16)12-19(23)21-20-11-15-7-9-17(10-8-15)26-18-13-27-14-18/h2-11,18H,12-14H2,1H3,(H,21,23)/b20-11+

InChI Key

NCDWTTLIEPEDCH-RGVLZGJSSA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=CC=C(C=C1)OC2CSC2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC=C(C=C1)OC2CSC2)C3=CC=CC=C3

Origin of Product

United States

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